molecular formula C5H11NO2 B3000540 2-(Isopropylamino)acetic acid CAS No. 3183-21-9

2-(Isopropylamino)acetic acid

Cat. No.: B3000540
CAS No.: 3183-21-9
M. Wt: 117.148
InChI Key: HEPOIJKOXBKKNJ-UHFFFAOYSA-N
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Description

2-(Isopropylamino)acetic acid is an organic compound with the molecular formula C5H11NO2 It is characterized by the presence of an isopropylamino group attached to the acetic acid backbone

Scientific Research Applications

2-(Isopropylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS (Globally Harmonized System) pictograms GHS07, GHS08, and GHS09 . The hazard statements are H302-H319-H372-H410 . Precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . If the exposure limits are exceeded, irritation or other symptoms are experienced, use a full-face respirator .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like 2-(Isopropylamino)acetic acid . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylamino)acetic acid typically involves the reaction of isopropylamine with chloroacetic acid. The reaction proceeds under basic conditions, often using sodium hydroxide as a base to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{ClCH}_2\text{COOH} + \text{(CH}_3\text{)_2CHNH}_2 \rightarrow \text{(CH}_3\text{)_2CHNHCH}_2\text{COOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the amino group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of 2-(Isopropylamino)ethanol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparison with Similar Compounds

    N-Boc-N-isopropylamino-acetic acid: A derivative with a Boc-protected amino group.

    2-(Methylamino)acetic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Ethylamino)acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: 2-(Isopropylamino)acetic acid is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with other molecules, making it distinct from its methyl and ethyl analogs.

Properties

IUPAC Name

2-(propan-2-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(2)6-3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPOIJKOXBKKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901027
Record name NoName_76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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